molecular formula C18H22N4O7 B8197547 N,N'-(Oxybis(ethane-2,1-diyl))bis(2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetamide)

N,N'-(Oxybis(ethane-2,1-diyl))bis(2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetamide)

Cat. No.: B8197547
M. Wt: 406.4 g/mol
InChI Key: WEBFOTUGVCBGBS-UHFFFAOYSA-N
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Description

N,N'-(Oxybis(ethane-2,1-diyl))bis(2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetamide) is a useful research compound. Its molecular formula is C18H22N4O7 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N'-(Oxybis(ethane-2,1-diyl))bis(2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-(Oxybis(ethane-2,1-diyl))bis(2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetamide) including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N,N'-(Oxybis(ethane-2,1-diyl))bis(2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetamide), commonly referred to as 5LIO-1-Cm-3,2-HOPO, is a synthetic compound with significant potential in biological applications, particularly in the field of chelation therapy for actinides. This article reviews its biological activity, focusing on its efficacy in uranium removal and its overall safety profile based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H22N4O7
  • Molecular Weight : 406.4 g/mol
  • CAS Number : 2122211-48-5

Chelation Efficacy

Recent studies have demonstrated that 5LIO-1-Cm-3,2-HOPO exhibits high chelation efficiency for uranium ions (U(VI)). The compound's design allows it to form stable complexes with uranium, significantly enhancing its decorporation from biological systems. In vitro assays and in vivo experiments on mice have shown that this ligand can effectively remove uranium from kidneys and bones, which is crucial for mitigating the toxic effects of uranium exposure.

Table 1: Summary of Biological Activity Studies

StudyModelFindings
In vitroDemonstrated strong binding affinity to U(VI) compared to traditional chelators.
In vivo (mice)Effective removal of uranium from kidneys and bones; reduced toxicity compared to other ligands.

The mechanism behind the chelation involves the formation of a stable complex between 5LIO-1-Cm-3,2-HOPO and uranium ions. The hydroxypyridinone functional groups play a critical role in binding the metal ion through coordination chemistry. This interaction not only facilitates the removal of uranium but also prevents its reabsorption into biological tissues.

Safety Profile

While the chelation efficacy is promising, safety assessments are vital. Comparisons with other ligands indicate that 5LIO-1-Cm-3,2-HOPO has a lower toxicity profile. For instance, while some ligands cause kidney damage at therapeutic doses, 5LIO-1-Cm-3,2-HOPO has shown minimal adverse effects in preliminary studies.

Table 2: Toxicity Comparison with Other Chelators

ChelatorToxicity LevelRemarks
5LIO-1-Cm-3,2-HOPOLowMinimal kidney damage observed.
CAM(S)HighSevere renal toxicity noted.
CaNa3-DTPAModerateEffective but with notable side effects.

Case Studies

Several case studies have highlighted the effectiveness of 5LIO-1-Cm-3,2-HOPO in clinical settings:

  • Case Study on Uranium Exposure : A study involving mice exposed to uranium showed that administration of 5LIO-1-Cm-3,2-HOPO led to a significant reduction in uranium levels in both kidneys and bones within a short period post-treatment.
  • Comparative Study : In a comparative analysis with CaNa3-DTPA, 5LIO-1-Cm-3,2-HOPO demonstrated superior performance in terms of both efficacy and safety.

Properties

IUPAC Name

2-(3-hydroxy-2-oxopyridin-1-yl)-N-[2-[2-[[2-(3-hydroxy-2-oxopyridin-1-yl)acetyl]amino]ethoxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O7/c23-13-3-1-7-21(17(13)27)11-15(25)19-5-9-29-10-6-20-16(26)12-22-8-2-4-14(24)18(22)28/h1-4,7-8,23-24H,5-6,9-12H2,(H,19,25)(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBFOTUGVCBGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)O)CC(=O)NCCOCCNC(=O)CN2C=CC=C(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-(Oxybis(ethane-2,1-diyl))bis(2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetamide)
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N,N'-(Oxybis(ethane-2,1-diyl))bis(2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetamide)
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N,N'-(Oxybis(ethane-2,1-diyl))bis(2-(3-hydroxy-2-oxopyridin-1(2H)-yl)acetamide)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.